![molecular formula C14H21NO2 B1461241 [4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methanamine CAS No. 1152568-32-5](/img/structure/B1461241.png)
[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methanamine
Overview
Description
“[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methanamine” is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 . It is typically in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO/c1-11-4-2-3-5-12(11)13(10-14)6-8-15-9-7-13/h2-5H,6-10,14H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methanamine” is an oil at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in research for synthesis and characterization processes. For example, the synthesis of related compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has been achieved through high-yielding reactions, showcasing its potential in chemical synthesis (Shimoga, Shin, & Kim, 2018).
Antimicrobial Activities
- Derivatives of methanamine compounds, including those similar to “[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methanamine,” have been synthesized and evaluated for antimicrobial activities. These compounds have demonstrated moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
Novel Synthesis Techniques
- Novel synthesis methods have been developed for derivatives of methanamine, using various starting materials and techniques. These methods offer new approaches to generate a variety of substituted compounds (Schlosser et al., 2015).
Biased Agonists Development
- Novel derivatives of methanamine have been designed as biased agonists of serotonin receptors, showing potential in the development of antidepressants with distinct signaling pathways and therapeutic profiles (Sniecikowska et al., 2019).
Photocytotoxic Properties
- Iron(III) complexes with methanamine derivatives have been synthesized and their photocytotoxic properties examined, showing potential for therapeutic applications in cancer treatment (Basu et al., 2014).
Safety and Hazards
This compound has been classified with the hazard statements H302, H315, H318, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[4-(2-methoxy-5-methylphenyl)oxan-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-3-4-13(16-2)12(9-11)14(10-15)5-7-17-8-6-14/h3-4,9H,5-8,10,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCCIDMLRGNVFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2(CCOCC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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